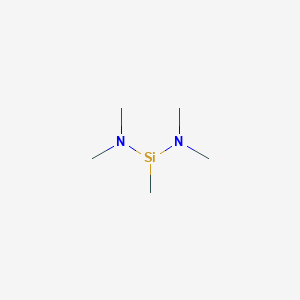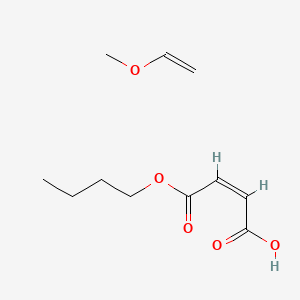
Potassium phthalate (2:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium phthalate (2:1), also known as potassium hydrogen phthalate, is a white or colorless ionic solid that is the monopotassium salt of phthalic acid. It is commonly used as a primary standard for acid-base titrations due to its solid and air-stable nature, making it easy to weigh accurately. This compound is slightly acidic and forms a colorless solution when dissolved in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium phthalate (2:1) can be synthesized by neutralizing phthalic acid with potassium hydroxide. The reaction involves dissolving phthalic acid in water and gradually adding potassium hydroxide until the pH reaches around 8.5-9.0, indicated by a phenolphthalein indicator turning pink. The solution is then concentrated and cooled to crystallize the potassium phthalate .
Industrial Production Methods: In industrial settings, potassium phthalate is produced by reacting phthalic anhydride with potassium carbonate. The reaction mixture is heated and stirred until the desired product is formed. The resulting solution is then filtered, concentrated, and cooled to obtain the crystalline potassium phthalate .
Types of Reactions:
Neutralization: Potassium phthalate undergoes neutralization reactions with strong bases like sodium hydroxide to form water and the corresponding salt.
Common Reagents and Conditions:
Sodium Hydroxide: Used in titrations and neutralization reactions.
Hydrochloric Acid: Used in buffering applications.
Major Products Formed:
Potassium Salt: Formed during neutralization reactions.
Buffered Solutions: Formed when used as a buffering agent.
Wissenschaftliche Forschungsanwendungen
Potassium phthalate (2:1) has a wide range of applications in scientific research:
Biology: Employed in buffer solutions to maintain the pH of biological samples.
Medicine: Utilized in pharmaceutical formulations as a buffering agent.
Industry: Used in the production of various chemicals and as a standard in thermogravimetric analysis.
Wirkmechanismus
Potassium phthalate dissociates completely in water, giving the potassium cation and hydrogen phthalate anion. The hydrogen phthalate anion acts as a weak acid, reacting reversibly with water to form hydronium ions and phthalate ions. This reversible reaction allows potassium phthalate to function effectively as a buffering agent, maintaining a stable pH in solutions .
Vergleich Mit ähnlichen Verbindungen
Sodium Phthalate: Similar in structure but contains sodium instead of potassium.
Ammonium Phthalate: Contains ammonium instead of potassium.
Calcium Phthalate: Contains calcium instead of potassium.
Uniqueness: Potassium phthalate is unique due to its stable pH in solution, making it an excellent primary standard for acid-base titrations and pH meter calibration. Its non-hygroscopic nature and ease of handling further enhance its utility in various applications .
Eigenschaften
CAS-Nummer |
29801-94-3 |
|---|---|
Molekularformel |
C8H6KO4 |
Molekulargewicht |
205.23 g/mol |
InChI |
InChI=1S/C8H6O4.K/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12); |
InChI-Schlüssel |
XCCFSZODNJHPEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K].[K] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K] |
Key on ui other cas no. |
29801-94-3 |
Verwandte CAS-Nummern |
88-99-3 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















